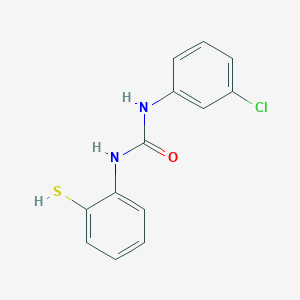
N-(3-Chlorophenyl)-N'-(2-mercaptophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a mercaptophenyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea typically involves the reaction of 3-chloroaniline with 2-mercaptoaniline in the presence of a suitable coupling agent. One common method is as follows:
Starting Materials: 3-chloroaniline and 2-mercaptoaniline.
Coupling Agent: A carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) is often used.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-sulfonylphenyl)urea.
Reduction: Formation of N-(3-chlorophenyl)-N’-(2-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
科学研究应用
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(3-Chlorophenyl)-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-aminophenyl)urea: Similar structure but with an amino group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea is unique due to the presence of both a chlorophenyl group and a mercaptophenyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications. The mercapto group, in particular, provides unique reactivity that is not present in similar compounds with hydroxy, amino, or methyl groups.
属性
CAS 编号 |
853318-51-1 |
|---|---|
分子式 |
C13H11ClN2OS |
分子量 |
278.76 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-4-3-5-10(8-9)15-13(17)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,15,16,17) |
InChI 键 |
HJOAIGMRVCHAFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
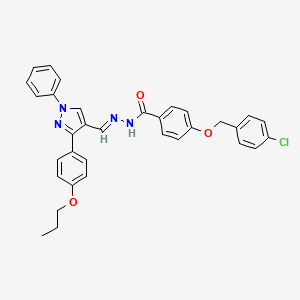
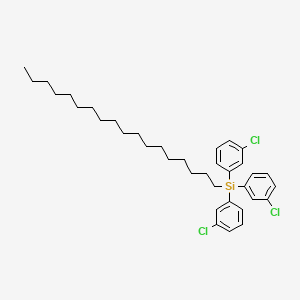
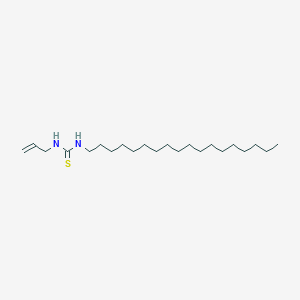


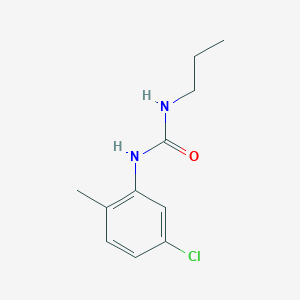

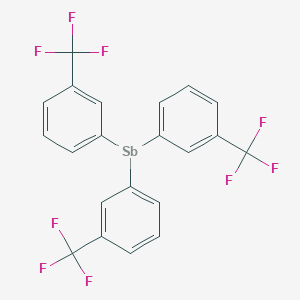

![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)


